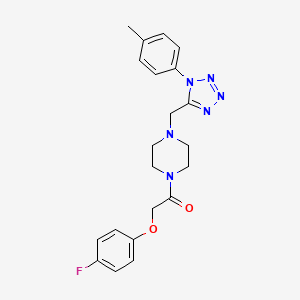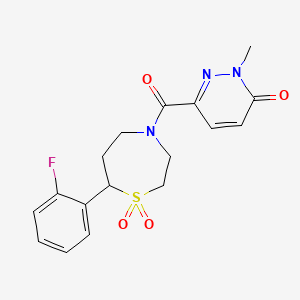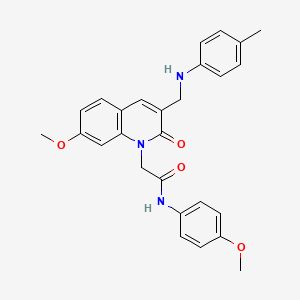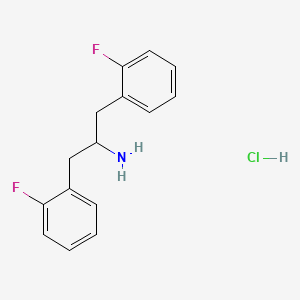
4-(氯甲基)-3,5-二甲基苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-3,5-dimethylbenzonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CDMBN and has been studied extensively in recent years.
科学研究应用
Pharmaceutical Intermediates
4-(Chloromethyl)-3,5-dimethylbenzonitrile: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity due to the chloromethyl group allows for further functionalization, making it a valuable building block in drug development .
Forensic Science
In forensic science, this compound has been utilized for the modification of silica spheres to create sensitive and selective nanoparticle powders. These powders are used for detecting latent fingerprints, offering advantages such as simple synthesis, convenient use, and cost-effectiveness.
Sol-Gel Chemistry
The compound plays a significant role in sol-gel chemistry, particularly in the study of silsesquioxanes. These are siloxane network polymers important for introducing organic functionalities into sol-gel materials. Its ability to form gels under different conditions has been systematically examined.
Catalysis and Polymerization
In catalysis and polymerization, 4-(Chloromethyl)-3,5-dimethylbenzonitrile has been used in the synthesis of heterogeneous complexes for olefin oligomerization. It shows activity and selectivity in ethylene and propylene oligomerization, highlighting its utility in creating complex catalyst systems.
Material Science
This compound has been used to modify SBR/silica composites, indicating its role in improving the dispersion and dynamic properties of rubber materials. Its use in rubber modification provides insights for designing high-performance materials for dynamic applications.
Porous Organic Polymers
The compound is involved in the synthesis of hypercrosslinked porous organic polymers (HPPs). These polymers have high surface areas and good porosity, which are used in environmental pollution control, catalysis, and energy storage applications .
安全和危害
The safety data sheet for a related compound, 4-(Chloromethyl)benzoyl chloride, indicates that it is dangerous, causing skin irritation, serious eye damage, and may be toxic if inhaled . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
It’s known that chloromethyl compounds often participate in reactions at the benzylic position . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Mode of Action
4-(Chloromethyl)-3,5-dimethylbenzonitrile likely undergoes nucleophilic substitution reactions. In these reactions, a nucleophile, an atom that donates an electron pair to form a covalent bond, interacts with the chloromethyl group. This interaction results in the replacement of the chlorine atom with the nucleophile .
Biochemical Pathways
Chloromethyl compounds are often used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially alter the structure of target molecules, leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Chloromethyl)-3,5-dimethylbenzonitrile. For instance, the pH of the environment could affect the compound’s reactivity. Additionally, the presence of other substances could influence the compound’s stability and reactivity. It’s also worth noting that the compound may affect the acidity (pH) of water, which may have hazardous effects on aquatic organisms .
属性
IUPAC Name |
4-(chloromethyl)-3,5-dimethylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMBTBOBNPLDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCl)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(thiophen-2-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2992633.png)
![2-(ethylthio)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2992634.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2992636.png)


![N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2992639.png)
![4-methoxy-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2992640.png)


![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2992645.png)

![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2992650.png)
![3-(4-bromophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2992651.png)
![7-(4-methoxybenzoyl)-5-(4-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2992652.png)